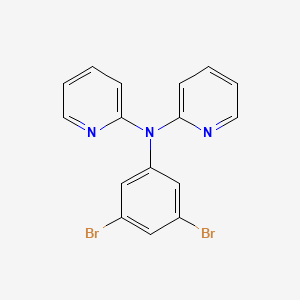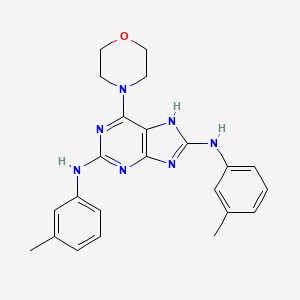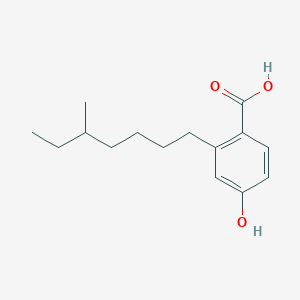![molecular formula C20H18N2OS B12518225 (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one CAS No. 663603-74-5](/img/structure/B12518225.png)
(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone ring fused with an anthracene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one typically involves the condensation of anthracene-9-carbaldehyde with 3-propyl-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated imino groups.
Substitution: Substituted derivatives with new functional groups replacing the imino group.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets through its imino and thiazolidinone functional groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-[(Phenyl)imino]-3-propyl-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of an anthracene moiety.
(2Z)-2-[(Naphthalen-1-yl)imino]-3-propyl-1,3-thiazolidin-4-one: Similar structure but with a naphthalene group instead of an anthracene moiety.
Uniqueness
The presence of the anthracene moiety in (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one imparts unique photophysical properties, making it particularly useful in applications requiring fluorescence or electronic properties.
Eigenschaften
CAS-Nummer |
663603-74-5 |
|---|---|
Molekularformel |
C20H18N2OS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-anthracen-9-ylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2OS/c1-2-11-22-18(23)13-24-20(22)21-19-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)19/h3-10,12H,2,11,13H2,1H3 |
InChI-Schlüssel |
HTWKSWDUZMALOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)CSC1=NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)


![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)

![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)


